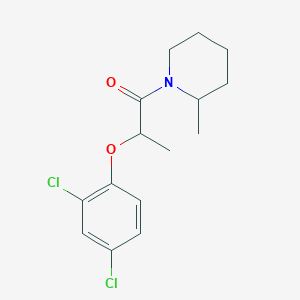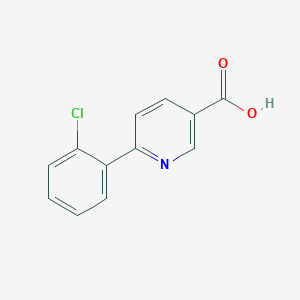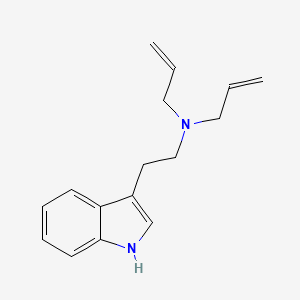
1-Isocyano-3-methylbenzene
Overview
Description
Mechanism of Action
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
1-Isocyano-3-methylbenzene, like other isocyanates, is highly reactive. It can undergo various reactions, including polymerization and addition reactions, with compounds containing active hydrogen atoms . The exact mode of action depends on the specific reaction conditions and the presence of other reactants.
Biochemical Pathways
It’s known that isocyanates can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its reactivity, it could potentially cause cellular damage or disrupt normal biochemical processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound. For example, higher temperatures might increase its reactivity, while certain substances might react with it, reducing its availability .
Preparation Methods
1-Isocyano-3-methylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylphenylamine with phosgene (COCl2) to form 3-methylphenyl isocyanate. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the use of triphosgene as a safer alternative to phosgene. Industrial production methods often employ these routes due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
1-Isocyano-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isocyanates or other derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Isocyano-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, especially in the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
1-Isocyano-3-methylbenzene can be compared with other isocyanate compounds, such as:
Phenyl isocyanate: Similar structure but lacks the methyl group, leading to different reactivity and applications.
Toluene diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for polymer production.
Properties
IUPAC Name |
1-isocyano-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-7-4-3-5-8(6-7)9-2/h3-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGXNGSDQHRHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341835 | |
| Record name | 1-isocyano-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-54-8 | |
| Record name | 1-isocyano-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




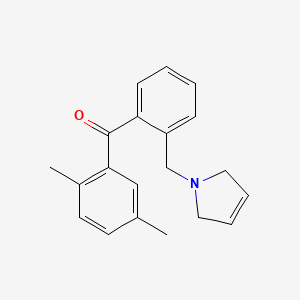

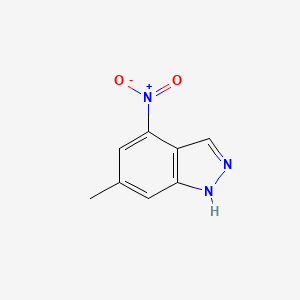

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)
